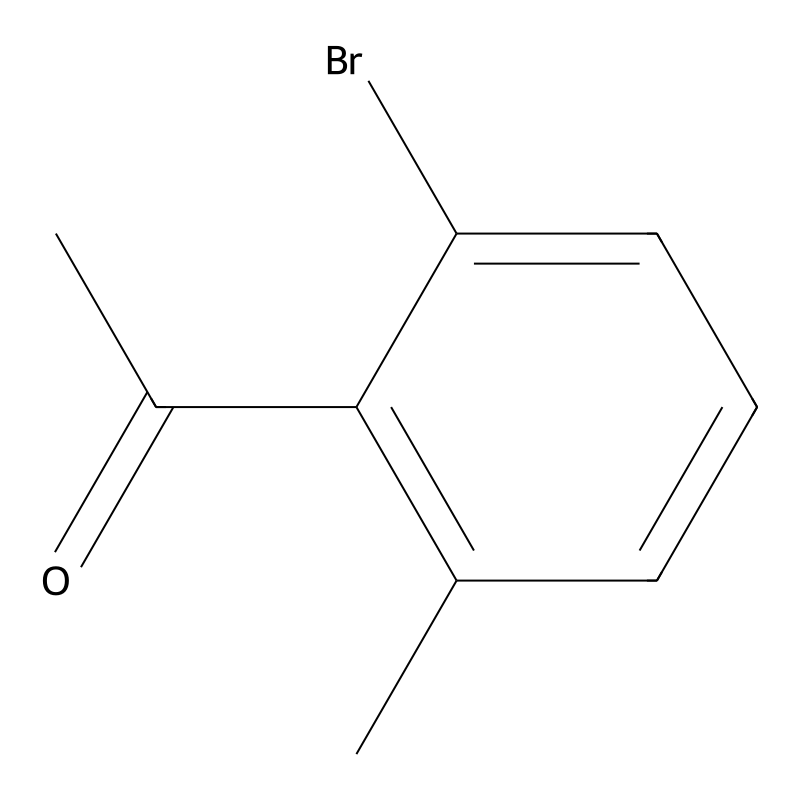

1-(2-Bromo-6-methylphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Bromo-6-methylphenyl)ethanone is an organic compound with the molecular formula CHBrO. It is recognized as a brominated derivative of acetophenone, characterized by a bromine atom and a methyl group attached to the benzene ring. The compound exhibits unique structural features that influence its reactivity and potential applications in organic synthesis and medicinal chemistry.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amine derivatives.

- Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives depending on the reaction conditions and reagents employed.

Several synthetic routes are available for the preparation of 1-(2-Bromo-6-methylphenyl)ethanone:

- Bromination of 2-Methylacetophenone: This method involves treating 2-methylacetophenone with bromine in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, leading to selective bromination at the ortho position relative to the methyl group.

- Industrial Production: For larger-scale production, continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. Advanced purification techniques may also be utilized to enhance efficiency.

1-(2-Bromo-6-methylphenyl)ethanone has several applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Medicinal Chemistry: Its potential biological activities make it a candidate for drug development and pharmacological studies.

- Chemical Research: The compound is explored for its reactivity in various chemical transformations and interactions with biomolecules.

Interaction studies involving 1-(2-Bromo-6-methylphenyl)ethanone focus on its reactivity with biological targets. The compound's functional groups allow it to form hydrogen bonds with proteins or nucleic acids, facilitating nucleophilic addition reactions. These interactions are crucial for understanding its potential therapeutic uses and mechanisms of action.

1-(2-Bromo-6-methylphenyl)ethanone can be compared with other brominated acetophenone derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Bromo-4-methylphenyl)ethanone | Bromine at a different position | Different reactivity due to substitution pattern |

| 2-Bromo-1-(2-methylphenyl)ethanone | Bromine at ortho position | Varies in substitution patterns on the benzene ring |

| 1-(3-Bromo-6-methylphenyl)ethanone | Bromine at meta position | Alters electronic properties compared to ortho-substituted analogs |

The uniqueness of 1-(2-Bromo-6-methylphenyl)ethanone lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules, making it valuable for certain applications in organic synthesis and medicinal chemistry .